![molecular formula C14H17F3O3 B14302515 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane CAS No. 121219-80-5](/img/structure/B14302515.png)
5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trifluoromethoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of trifluoromethoxy groups on biological activity and molecular interactions .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, leading to improved bioavailability and efficacy . The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethoxy)phenylboronic acid
- [2-Methoxy-5-(trifluoromethoxy)phenyl]methanol
- 4-(Trifluoromethoxy)phenylacetic acid
Comparison: Compared to these similar compounds, 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane is unique due to the presence of the dioxane ring, which can influence its chemical reactivity and biological activity . The trifluoromethoxy group also imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
121219-80-5 |
|---|---|
Formule moléculaire |
C14H17F3O3 |
Poids moléculaire |
290.28 g/mol |
Nom IUPAC |
5-propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane |
InChI |
InChI=1S/C14H17F3O3/c1-2-3-10-8-18-13(19-9-10)11-4-6-12(7-5-11)20-14(15,16)17/h4-7,10,13H,2-3,8-9H2,1H3 |
Clé InChI |
AZSKTSHFDPGCSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1COC(OC1)C2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


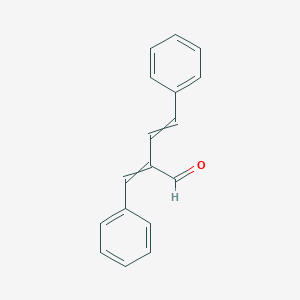
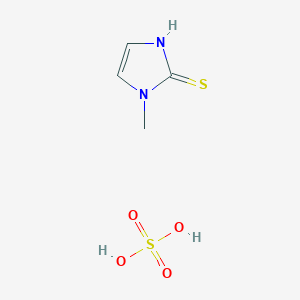
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)

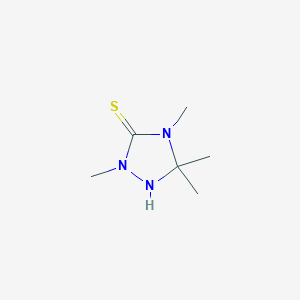
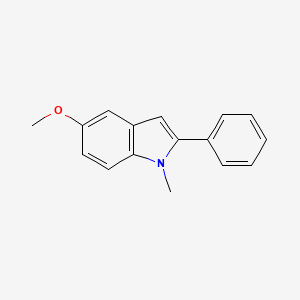


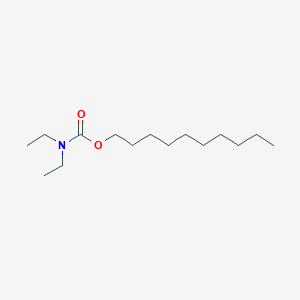
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
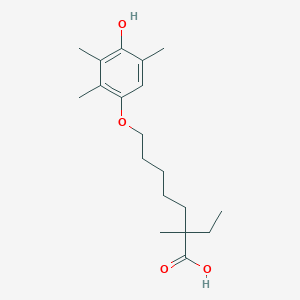
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)
